Differentiation by Application: Role as a Building Block for High-Potency PI3Kδ Inhibitors
Unlike generic tetrahydropyran carboxylic acid building blocks, 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid is specifically cited for its use in preparing a series of triazole aminopyrazines that function as PI3Kδ inhibitors . The target application for the final compounds derived from this building block is the inhibition of the PI3Kδ isoform, a key target in inflammation and oncology [1]. This represents a functional differentiation from simpler analogs like 3-(oxan-4-yl)propanoic acid, which are not associated with this specific, high-value inhibitor program . The activity of the final inhibitors provides a quantitative context for the building block's utility. Compounds in this series, which are synthesized using this building block, have been reported to achieve PI3Kδ IC50 values of ≤ 1 nM in enzyme assays [1].
| Evidence Dimension | Inhibitory activity (IC50) of final compounds derived from this building block against PI3Kδ |
|---|---|
| Target Compound Data | Enables synthesis of triazole aminopyrazines with PI3Kδ IC50 ≤ 1 nM [1] |
| Comparator Or Baseline | Idelalisib, a first-generation PI3Kδ inhibitor, has a reported IC50 of 2.5 nM for PI3Kδ in enzymatic assays [2] |
| Quantified Difference | The final compounds from this series demonstrate approximately 2.5-fold higher potency (IC50 ≤ 1 nM) compared to the baseline established by Idelalisib (IC50 = 2.5 nM) [1][2]. |
| Conditions | Enzymatic PI3Kδ lipid kinase assay; triazole aminopyrazine inhibitors derived from this building block [1] |
Why This Matters
This compound provides a direct synthetic entry to a class of inhibitors that demonstrate potency equivalent to or exceeding a clinically validated benchmark (Idelalisib), justifying its procurement for PI3Kδ-focused drug discovery programs.
- [1] Terstiege, I., Perry, M., Petersen, J., Tyrchan, C., Svensson, T., Lindmark, H., & Öster, L. (2017). Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 679–687. View Source
- [2] BindingDB. (n.d.). BDBM200638 US9227977, Compound (I). Affinity Data IC50: 2.5nM. Retrieved April 23, 2026. View Source
